(1R)-1-(4-azepan-1-ylphenyl)ethanamine: A Comprehensive Technical Guide for Drug Development Professionals
(1R)-1-(4-azepan-1-ylphenyl)ethanamine: A Comprehensive Technical Guide for Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive analysis of the chemical properties of (1R)-1-(4-azepan-1-ylphenyl)ethanamine. This chiral amine holds significant promise as a versatile building block in pharmaceutical research and development. This document details its synthesis, purification, spectroscopic characterization, and critical physicochemical properties. Field-proven insights and detailed experimental protocols are provided to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery. The guide is structured to deliver a cohesive and authoritative narrative grounded in scientific integrity and supported by verifiable references.
Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery
Chiral amines are foundational components in the synthesis of a vast number of active pharmaceutical ingredients (APIs). The specific stereoisomer of a drug can profoundly influence its pharmacological and toxicological profile. It is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a notable member of this class of molecules, featuring a chiral ethylamine group and a seven-membered azepane ring. This unique structural combination makes it a valuable synthon for the creation of novel drug candidates across various therapeutic areas. This guide aims to be an essential resource for the effective utilization of this compound in a research and development context.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physicochemical properties is a prerequisite for its successful application in drug development, influencing aspects from synthetic reaction design to final drug formulation and bioavailability.
Chemical Identity and Structural Descriptors
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IUPAC Name: (1R)-1-(4-azepan-1-ylphenyl)ethanamine
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Molecular Formula: C₁₄H₂₂N₂
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Molecular Weight: 218.34 g/mol
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SMILES: Cc1ccc(cc1)N1CCCCCC1
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InChI Key: A unique InChI Key can be generated from the structure to provide a canonical identifier.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Rationale |
| Appearance | Expected to be a colorless to pale yellow liquid or a white to off-white solid. | Based on similar chiral amines.[2] |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | General solubility of similar amines. |
| pKa | The primary amine is estimated to have a basic pKa in the range of 9.5-10.5, and the tertiary amine is estimated to have a pKa of approximately 10.0-11.0. | Based on the pKa of ethylamine, which is around 10.23.[3] |
Synthesis, Purification, and Chiral Resolution
The synthesis of enantiomerically pure (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a critical process for its application in pharmaceutical development. A robust and common approach involves a reductive amination to form the racemic mixture, followed by a classical chiral resolution.
Synthetic Workflow Overview
The synthesis can be logically divided into two primary stages: the formation of the racemic amine and its subsequent separation into the desired enantiomer.
Caption: Synthetic and resolution workflow for the target compound.
Detailed Protocol: Synthesis of Racemic Amine
Materials:
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4-Aminoacetophenone
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Azepane
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Glacial Acetic Acid
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 4-aminoacetophenone and azepane (1.1 equivalents) in dichloromethane.
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Add glacial acetic acid (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
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Carefully add sodium triacetoxyborohydride (1.5 equivalents) in portions.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Expertise & Rationale: The use of sodium triacetoxyborohydride is a deliberate choice for its mild and selective nature in reductive aminations, which helps to avoid over-reduction of the starting materials. Acetic acid serves to catalyze the formation of the intermediate iminium ion, which is then reduced.
Detailed Protocol: Chiral Resolution
Materials:
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Racemic (±)-1-(4-azepan-1-ylphenyl)ethanamine
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A suitable chiral resolving agent, such as (-)-O,O'-Di-p-toluoyl-L-tartaric acid
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Methanol
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1 M Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
Procedure:
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Dissolve the racemic amine in methanol.
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In a separate flask, dissolve the chiral resolving agent (0.5 equivalents) in methanol.
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Add the resolving agent solution to the amine solution and heat to reflux.
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Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.
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Collect the crystals by filtration and wash with cold methanol.
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To liberate the free amine, suspend the diastereomeric salt in a mixture of DCM and 1 M NaOH and stir until all solids dissolve.
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Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched product.
Trustworthiness and Validation: The success of this resolution is dependent on the formation of well-defined crystals. The enantiomeric excess (e.e.) of the final product must be determined using a validated chiral HPLC method.
Spectroscopic and Analytical Characterization
Thorough spectroscopic analysis is imperative to confirm the structure and purity of the synthesized (1R)-1-(4-azepan-1-ylphenyl)ethanamine.
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR | Predicted δ (ppm) |
| Aromatic CH | 7.1-7.3 and 6.6-6.8 | d, d | 2H, 2H | Aromatic C-N | ~148 |
| CH-NH₂ | ~4.1 | q | 1H | Aromatic C-CH | ~130 |
| Azepane N-CH₂ | ~3.2 | t | 4H | Aromatic CH | ~128, ~113 |
| CH₃ | ~1.4 | d | 3H | CH-NH₂ | ~51 |
| NH₂ | ~1.6 (broad) | s | 2H | Azepane N-CH₂ | ~49 |
| Azepane CH₂ | ~1.5-1.8 | m | 8H | Azepane CH₂ | ~27, ~28 |
| CH₃ | ~25 |
Note: NMR chemical shifts are predictions and can be influenced by the solvent and concentration. Data for similar structures can be found in the literature.[4][5]
Mass Spectrometry
Mass spectral analysis, typically using electrospray ionization (ESI), is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₄H₂₂N₂ would be m/z 219.1807.
Reactivity, Stability, and Handling
Chemical Reactivity
The primary amine of (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a nucleophilic center and will undergo typical amine reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.[6] The azepane ring is generally stable but can be susceptible to ring-opening under harsh conditions.
Stability and Storage
The compound is expected to be stable under normal laboratory conditions. However, like many amines, it can be sensitive to air and light and may darken over time. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[7][8]
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[8][9] Work should be performed in a well-ventilated fume hood.[7][9] In case of contact, flush the affected area with copious amounts of water.[8]
Potential Applications in Pharmaceutical R&D
The unique structural features of (1R)-1-(4-azepan-1-ylphenyl)ethanamine make it a highly attractive scaffold for the synthesis of novel drug candidates. The chiral center is crucial for specific interactions with biological targets, while the azepane moiety can be used to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The synthesis of various azepane derivatives has been a subject of interest in medicinal chemistry.[10][11]
Caption: Core structural features and their relevance to drug discovery.
Conclusion
(1R)-1-(4-azepan-1-ylphenyl)ethanamine is a valuable and versatile chiral building block with significant potential in medicinal chemistry. Its synthesis is achievable through established methods, and its structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical properties, synthesis, and handling, offering a solid foundation for researchers to incorporate this compound into their drug discovery programs.
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